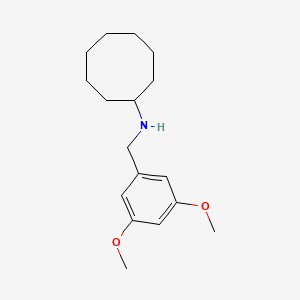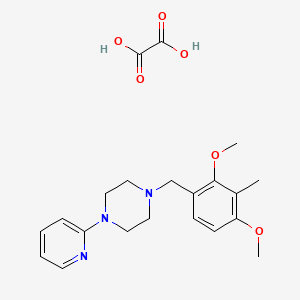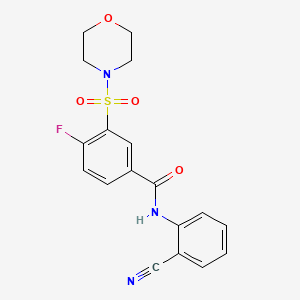![molecular formula C12H14N2O4S B5030927 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5030927.png)
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine, also known as NBMDM, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. The compound is a derivative of thiomorpholine and benzodioxole, which are both organic compounds commonly used in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine involves its binding to the dopamine transporter and sigma-1 receptor. The compound has been shown to inhibit the uptake of dopamine by the transporter, leading to increased dopamine levels in the brain. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine also modulates the activity of the sigma-1 receptor, which is involved in several physiological processes, including cell survival and neurotransmitter release.
Biochemical and physiological effects:
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase locomotor activity, induce hyperthermia, and potentiate the effects of certain drugs, such as cocaine and amphetamines. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has also been shown to have neuroprotective effects, including the prevention of dopamine neuron degeneration in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter and sigma-1 receptor. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has some limitations, including its potential toxicity and the need for careful dosing in animal models.
Future Directions
There are several future directions for research on 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine. One area of interest is the development of analogs of the compound with improved selectivity and potency. Another area of research is the use of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine as a tool for studying the role of the dopamine transporter and sigma-1 receptor in the brain. Finally, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine may have potential applications in the treatment of neurological disorders, such as Parkinson's disease, and further research is needed to explore its therapeutic potential.
In conclusion, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine is a promising compound with potential applications in pharmacology and neuroscience research. The compound has a well-defined mechanism of action and several biochemical and physiological effects. While there are some limitations to its use, 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has several advantages as a research tool and may have potential therapeutic applications in the future.
Synthesis Methods
The synthesis of 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine involves a multi-step reaction starting with the synthesis of 6-nitro-1,3-benzodioxole from 1,2-dimethoxybenzene. The benzodioxole is then reacted with thiomorpholine in the presence of a base to form 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has been studied for its potential applications as a research tool in pharmacology and neuroscience. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. 4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine has also been used to study the effects of certain drugs on the brain, such as cocaine and amphetamines.
properties
IUPAC Name |
4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)10-6-12-11(17-8-18-12)5-9(10)7-13-1-3-19-4-2-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSZYKGXJQIGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)


![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)


![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)
